Trichloro(octyl)silane

Overview

Description

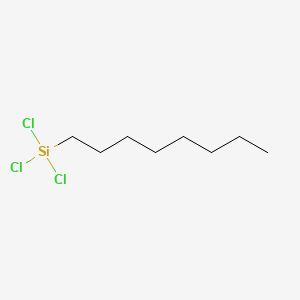

Trichloro(octyl)silane, also known as octyltrichlorosilane, is a linear alkylsilane with the molecular formula CH₃(CH₂)₇SiCl₃. This compound is widely used as a modifying agent to create hydrophobic surfaces with high thermo-mechanical stability. It contains hydrolysable groups that form covalent bonds with hydroxyl groups present on various surfaces .

Biochemical Analysis

Biochemical Properties

Trichloro(octyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces to create hydrophobic layers. This compound interacts with hydroxyl groups on surfaces, forming covalent bonds that result in a stable, hydrophobic coating . In biochemical contexts, this compound can be used to functionalize surfaces for various applications, such as enhancing the performance of biosensors and improving the stability of biomolecular films.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is known for its high thermo-mechanical stability, which allows it to maintain its hydrophobic properties over extended periods . Exposure to moisture and other environmental factors can lead to hydrolysis and degradation of the compound.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, the compound can exhibit toxic or adverse effects, such as skin irritation and respiratory issues .

Metabolic Pathways

For example, this compound-functionalized surfaces can enhance the catalytic activity of enzymes involved in the decomposition of ozone and nitrogen dioxide . This modification can affect the metabolic pathways related to these reactions, influencing the overall efficiency and outcome of the processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(octyl)silane can be synthesized through the reaction of octyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

CH3(CH2)7OH+HSiCl3→CH3(CH2)7SiCl3+H2O

Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of octylsilane. This process involves the reaction of octylsilane with chlorine gas at elevated temperatures, typically around 300°C. The reaction is highly exothermic and requires careful control to prevent side reactions and ensure high yields .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, forming octylsilanol and hydrochloric acid.

CH3(CH2)7SiCl3+3H2O→CH3(CH2)7Si(OH)3+3HCl

Substitution: It can react with alcohols to form alkoxysilanes.

CH3(CH2)7SiCl3+3ROH→CH3(CH2)7Si(OR)3+3HCl

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Alcohols: For substitution reactions.

Catalysts: Often used to enhance reaction rates and selectivity.

Major Products:

Octylsilanol: Formed from hydrolysis.

Alkoxysilanes: Formed from substitution reactions with alcohols.

Scientific Research Applications

Trichloro(octyl)silane has a wide range of applications in scientific research:

Surface Modification: It is used to modify surfaces of materials like silicon oxide to create hydrophobic layers, which are essential in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.

Biological Applications: It is used to coat wafers for enhanced green fluorescent protein (GFP) and anchor peptides based films, aiding in the study of film thickness and other properties.

Mechanism of Action

The primary mechanism by which trichloro(octyl)silane exerts its effects is through the formation of covalent bonds with hydroxyl groups on surfaces. This bonding creates a stable, hydrophobic layer that alters the surface properties of the material. The hydrolysable groups in this compound react with hydroxyl groups, leading to the formation of siloxane bonds, which are highly stable and resistant to environmental degradation .

Comparison with Similar Compounds

Trichloro(octadecyl)silane: Similar in structure but with a longer alkyl chain, used for creating self-assembled monolayers (SAMs) on nanoparticles and metal oxides.

Trimethoxy(octadecyl)silane: Used for similar applications but with methoxy groups instead of chloro groups.

Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Contains perfluorinated groups, providing unique properties like extreme hydrophobicity and chemical resistance.

Uniqueness of Trichloro(octyl)silane: this compound is unique due to its balance of hydrophobicity and reactivity. The octyl chain provides sufficient hydrophobicity, while the trichloro groups allow for versatile chemical modifications. This makes it particularly useful in applications requiring stable, hydrophobic coatings with high thermal and mechanical stability .

Biological Activity

Trichloro(octyl)silane (TC-silane) is a silane compound that has gained attention for its potential biological activity and applications in various fields, particularly in materials science and biomedicine. This article explores the biological activity of TC-silane, focusing on its interactions with biological systems, potential toxicity, and applications in biocompatible materials.

This compound is a colorless liquid with the chemical formula C8H17Cl3Si. It is known to hydrolyze in the presence of water, producing hydrochloric acid and forming siloxane polymers. This hydrolysis reaction is crucial for its application in surface modification and biocompatibility studies .

1. Cytotoxicity and Biocompatibility

Research indicates that TC-silane exhibits varying degrees of cytotoxicity depending on its concentration and the type of cells exposed. A study highlighted that at lower concentrations, TC-silane can promote cell adhesion and growth, while higher concentrations may lead to cytotoxic effects . This dual behavior makes it an interesting candidate for applications in drug delivery systems and tissue engineering.

2. Interaction with Biological Membranes

TC-silane has been studied for its ability to modify surfaces at the molecular level, particularly in creating hydrophobic surfaces that can interact favorably with biological membranes. Its modification of perovskite materials has shown promise in enhancing the stability and performance of solar cells while potentially offering biocompatibility when used in biomedical devices .

Case Study 1: Surface Modification for Biocompatibility

In a study examining the effects of TC-silane on perovskite solar cells, researchers found that TC-silane could effectively modify the surface properties without damaging the underlying structure. The modified surfaces showed improved hydrophobicity and reduced moisture absorption, which is crucial for enhancing the longevity of devices used in variable environmental conditions .

Case Study 2: Antimicrobial Properties

Another area of interest is the antimicrobial properties of TC-silane-modified surfaces. Research indicates that surfaces treated with TC-silane can inhibit bacterial adhesion, making them suitable for applications in medical devices where infection control is critical. The modification process enhances the surface's resistance to biofilm formation, which is a significant challenge in clinical settings .

Research Findings

Properties

IUPAC Name |

trichloro(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUVCPBWWSUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029269 | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue. It is used as an intermediate for silicones., Liquid, Water-white liquid with a strong irritating odor; [Hawley] | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

232 °C | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in carbon tetrachloride | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.073 g/mL | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fuming liquid, Water-white liquid | |

CAS No. |

5283-66-9 | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octyltrichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5283-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005283669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/octyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloro(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyltrichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV18I1WCU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Octyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1998 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Trichloro(octyl)silane interact with its target and what are the downstream effects?

A1: this compound (C₈H₁₇Cl₃Si) primarily interacts with surfaces containing hydroxyl groups (-OH), such as those found on glass, metal oxides, and certain polymers. The mechanism of interaction involves hydrolysis of the silane's chlorine groups (-Cl) in the presence of moisture, forming silanol groups (Si-OH) [, , , , ]. These silanol groups then undergo condensation reactions with surface hydroxyl groups, forming strong covalent Si-O-Si bonds. This process leads to the formation of a self-assembled monolayer (SAM) of this compound molecules on the surface [, ].

- Enhanced Corrosion Resistance: On aluminum alloys, this compound coatings act as a barrier, limiting water access and surface interactions, thus enhancing corrosion protection [].

- Improved Anti-Reflective Properties: In mesoporous antireflective coatings, this compound grafting on pore walls mitigates capillary condensation, ensuring robust operation even at high humidity [].

- Enhanced Oil-Water Separation: Modification of poly(ethylene terephthalate) track-etched membranes with this compound increases their hydrophobic properties, facilitating the separation of oil-water emulsions [].

Q2: What is the structural characterization of this compound?

A2:

- Spectroscopic Data: While specific spectroscopic data is not provided in the abstracts, characterization techniques like FTIR (Fourier-Transform Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and SEM-EDX (Scanning Electron Microscopy-Energy Dispersive X-ray spectroscopy) are commonly used to confirm the presence and study the properties of this compound coatings [, , , ].

Q3: What is the material compatibility and stability of this compound coatings?

A3: this compound demonstrates compatibility with various materials including glass, metal oxides like titanium dioxide and zirconium dioxide, aluminum alloys, and polymers like poly(ethylene terephthalate) [, , ]. The stability of the formed coatings varies depending on the substrate and environmental conditions. Research shows:

- Thermal Stability: Superhydrophobic aluminum alloy surfaces modified with this compound exhibited remarkable thermal stability up to 375 °C for 20 minutes [].

- Chemical Stability: Cerium oxide coatings on aluminum, further modified with this compound, showcased impressive chemical stability under acidic and alkaline conditions and during immersion in corrosive 3.5 wt % NaCl solution for over two days [].

- Humidity Resistance: Functionalized mesoporous antireflective coatings maintained their anti-reflection performance even at high humidity levels, demonstrating minimal transmittance decrease [].

Q4: What are the alternatives and substitutes for this compound and how do they compare?

A4: While the provided abstracts don't directly compare this compound with alternatives, research suggests other materials for hydrophobic surface modification:

- Other Alkylsilanes: Compounds like trichloro(octadecyl)silane, with longer alkyl chains, can lead to greater hydrophobicity compared to this compound [].

- Fluoroalkylsilanes: Perfluoroalkylsilanes are known for their exceptional hydrophobicity and oleophobicity. One study found comparable contact angles and tribological properties between surfaces modified with this compound and a perfluoroalkylsilane [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.